2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile
Overview
Description
- 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C<sub>13</sub>H<sub>13</sub>BF<sub>3</sub>NO<sub>2</sub> .
- It is also known by other names, including 2-(2-Fluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane and 2-Fluorophenylboronic Acid Neopentyl Glycol Ester .
- The compound is a solid at room temperature and has a molecular weight of 283.06 g/mol .
- Its chemical structure consists of a benzonitrile group attached to a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl moiety with a trifluoromethyl substituent.
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate starting materials, such as 2-fluorophenylboronic acid neopentyl glycol ester , with boron-containing reagents.
- Detailed synthetic routes and conditions can be found in relevant research papers.
Molecular Structure Analysis
- The compound’s molecular structure includes a boron atom , a benzene ring , and a trifluoromethyl group .
- The dioxaborinane ring contributes to its unique three-dimensional shape.
Chemical Reactions Analysis
- Investigating its reactivity, potential reactions, and functional group transformations would require a thorough literature review.
Physical And Chemical Properties Analysis
- The compound is a solid with a melting point within the range of 2-8°C .
- It is stable under inert atmospheres.
- Further physical properties (such as solubility, density, and refractive index) can be found in relevant literature.
Scientific Research Applications
Synthesis and Catalysis
The investigation into the oxidation state of cobalt corroles in catalytic reduction of dioxygen revealed insights into efficient catalyst systems for chemical reactions. These systems utilized various cobalt corroles with bulky substituents, examining their catalytic activity and redox properties in nonaqueous media, including benzonitrile environments. The study provided a foundation for understanding the catalytic behavior of such compounds in different solvents and their potential applications in synthesis and catalysis (Kadish et al., 2008).
Organic Electronics and Fluorophores
Research into D–π–A–π–D dyes incorporating a 1,3,2‐dioxaborine cycle within the polymethine chain highlighted the significant impact of nitrile groups on the acidity of methyl groups, facilitating cyanine condensation. These dyes exhibit intense absorption and fluorescence in the red and NIR region, indicating their potential application in organic electronics and as fluorophores for scientific and industrial purposes (Polishchuk et al., 2018).
High Voltage Lithium Ion Batteries
The application of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for high voltage lithium ion batteries demonstrated significant improvements in cyclic stability and capacity retention. This novel additive forms a protective film on the cathode surface, preventing electrolyte oxidation decomposition and enhancing battery performance (Huang et al., 2014).
Fluorination Reactions
The trifluoromethylation of esters, aldehydes, and ketones using (trifluoromethyl)trimethylsilane catalyzed by cesium fluoride was explored, highlighting the method's efficiency in introducing trifluoromethyl groups into various substrates. This reaction is significant for synthesizing trifluoromethylated organic compounds, which are valuable in medicinal chemistry and materials science (Singh et al., 1999).
Polymer Science
The synthesis of novel arylene ether polymers using 2-trifluoromethyl-activated bisfluoro monomers demonstrated the production of polymers with ultrahigh glass-transition temperatures and excellent solubility in organic solvents. These polymers' properties make them suitable for applications in high-performance materials, particularly in areas requiring thermal stability and optical transparency (Huang et al., 2007).
Safety And Hazards
- Refer to the provided MSDS for safety information, including hazard statements and precautions.
Future Directions
- Research avenues could include exploring its applications in organic synthesis, catalysis, or material science.
- Investigate potential modifications to enhance its properties or develop derivatives.
Please note that the above analysis is based on available information, and further research may be necessary to address specific aspects in more detail. If you need additional information or have any specific questions, feel free to ask!
properties
IUPAC Name |
2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BF3NO2/c1-12(2)7-19-14(20-8-12)11-4-3-10(13(15,16)17)5-9(11)6-18/h3-5H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLXENOHERNTEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468227 | |
Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile | |
CAS RN |
883898-98-4 | |
Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883898-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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